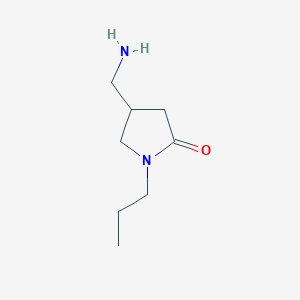

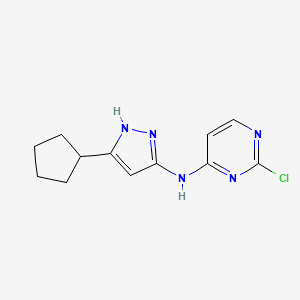

![molecular formula C24H17F2N3 B2969705 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-82-4](/img/structure/B2969705.png)

7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoline is an aromatic nitrogen-containing heterocyclic compound . It is a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development .

Synthesis Analysis

Quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Molecular Structure Analysis

Two methyl substituents attached at C-1 and C-7 positions of boron-dipyrromethene (Bodipy) moiety in compounds were revealed to prevent the free rotation of the benzene moiety, resulting in a molecular configuration with an almost orthogonal dihedral angle between the Bodipy and benzene moieties .Chemical Reactions Analysis

Catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

Quinoline is an aromatic nitrogen-containing heterocyclic compound with a molecular formula of C9H7N and a molecular weight of 129.16 . It forms salts with acids and exhibits reactions similar to benzene and pyridine .Scientific Research Applications

Asymmetric Synthesis via π-Stacking Interaction

The π-stacking interaction, a crucial noncovalent force in organic chemistry, plays a significant role in stabilizing structures and transition states. Researchers have explored the use of this interaction for asymmetric synthesis. Specifically, the compound’s π-stacking effect has been harnessed in auxiliary-induced asymmetric synthesis, kinetic resolution, and the synthesis of helicenes and heterohelicenes .

Fluorinated Building Block

As an organofluorine compound, this molecule contributes to the growing field of fluorine chemistry. Fluorinated compounds often exhibit altered reactivity and improved pharmacological properties. Researchers have used 7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline as a building block for designing novel fluorinated molecules with specific functions .

Antiherpetic Activity

Studies have explored the antiherpetic potential of derivatives containing this compound. By modifying its structure, researchers aim to develop effective antiviral agents against herpes simplex viruses. The compound’s unique fluorine substitution pattern contributes to its activity against viral infections .

Future Directions

The future directions in the field of quinoline derivatives involve the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines and their plausible practical applications . This includes the search for synthetic antimalarial drugs, antineoplastic drugs, and drugs for the treatment of heart diseases .

properties

IUPAC Name |

7,8-difluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3/c1-14-3-7-16(8-4-14)23-19-13-27-22-12-21(26)20(25)11-18(22)24(19)29(28-23)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHGMACPUHMGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)F)F)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)

![5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2969624.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)

![5-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2969627.png)

![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)

![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)

![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)